
1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride
Vue d'ensemble
Description
1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride is a chemical compound that belongs to the class of isoquinolines. It is a derivative of isoquinoline, a heterocyclic aromatic organic compound. This compound is structurally related to tetrahydroisoquinolines, which are of interest due to their presence in various natural products and potential pharmacological activities.
Synthesis Analysis
The synthesis of related tetrahydroisoquinoline compounds has been explored in several studies. For instance, a method for the arylation of tetrahydroisoquinolines via a nucleophilic addition reaction involving aryl Grignard reagents and iminium cations generated by DDQ oxidation has been described . Another approach reported the synthesis of N-substituted tetrahydrobenz[g]isoquinoline diones starting from different precursors, including 1,4-dihydrobenz[g]isoquinoline-3(2H)-ones . Additionally, superacidic activation of isoquinolinols has been used to produce various tetrahydroisoquinolinones through electrophilic reactions .
Molecular Structure Analysis
The molecular structure of 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride is not directly discussed in the provided papers. However, the structure of similar compounds, such as 1,2-dihydroisoquinolines, has been synthesized through indium(III)-catalyzed cycloisomerization of ortho-(alkynyl)benzyl derivatives . The molecular structure of these compounds is characterized by a partially saturated isoquinoline ring, which is likely to be similar to the target compound.
Chemical Reactions Analysis
Chemical reactions involving isoquinoline derivatives include various functionalization and transformation processes. For example, the synthesis of 2-benzyl-5-hydroxy-6-methoxy-3,4-dihydroisoquinolin-1(2H)-one involved multiple steps such as allyl etherification, Claisen rearrangement, oxidation, reductive amination, and amidation . The labeling of 3-benzylamino-5,6-dihydro-imidazo[5,1-a]isoquinoline hydrochloride with 14C also illustrates the chemical reactivity of such compounds .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride are not explicitly detailed in the provided papers. However, the properties of isoquinoline derivatives can be inferred from related compounds. For instance, the oxidation reactions of azines, including the synthesis and molecular structure of hexahydro-spiro[benzo[f]isoquinoline-naphthalen]-ones, provide insights into the reactivity and potential functionalization of the isoquinoline ring .
Applications De Recherche Scientifique
Antitumor Activity
1H-Benz(de)isoquinoline derivatives have shown significant potential in antitumor applications. One compound, 6-Nitro-2-(3-hydroxypropyl)-1H-benz[de]isoquinoline-1,3-dione, has demonstrated considerable cytotoxicity in various human tumor cell lines without affecting human peripheral blood mononuclear cells (PBMC). This compound induces cell cycle arrest and apoptosis in tumor cells, mediated by activation of caspases, and inhibits DNA and RNA synthesis in tumor cells, suggesting its efficacy as an antitumor agent (Mukherjee et al., 2010).
Photophysical and Electronic Properties
Naphthalimide derivatives, including those of 1H-Benz(de)isoquinoline, exhibit unique photophysical properties. Studies on these compounds have revealed their ability to form nanoaggregates with enhanced emission. Their emission properties can be modulated by the nature of benzoic acid derivatives, influenced by π-π stacking and intermolecular interactions. These properties are significant for developing new materials with specific electronic and optical behaviors (Srivastava et al., 2016).
DNA Topoisomerase II Inhibitors
Bisnaphthalimide derivatives, related to 1H-Benz(de)isoquinoline, have been synthesized and found to be effective as DNA topoisomerase II inhibitors. These compounds exhibit growth-inhibitory properties against human colon carcinoma cells, indicating their potential in cancer therapy. Their efficacy is attributed to their interaction with DNA, leading to apoptosis mediated by caspase activation (Filosa et al., 2009).
Antimicrobial Activity
Aminoalkyl derivatives of 1H-Benz(de)isoquinoline have demonstrated notable antimicrobial activities against various bacteria and fungi. These derivatives have been evaluated for their minimum inhibitory concentrations (MIC), with some compounds showing significant antibacterial and antifungal activities (Kuran et al., 2012).
Fluorescent Labeling
1H-Benz(de)isoquinoline derivatives have been utilized as fluorescent labeling reagents, with applications in cell imaging. One compound, 4-(2-Aminoethylamino)-7H-benz[de]benzimidazo[2,1-a]isoquinoline-7-one, offers high sensitivity and specificity for carnitine, facilitating its detection at very low concentrations. This property is crucial for biochemical analyses and medical diagnostics (Nakaya et al., 2001).
Carbonic Anhydrase Interaction
Some benzenesulfonamide derivatives of 1H-Benz(de)isoquinoline have been studied for their interaction with human carbonic anhydrases. These interactions are essential for understanding the potential therapeutic applications of these compounds in treating disorders related to carbonic anhydrase activity (Bruno et al., 2017).
Synthesis of Isochromenes and Dihydroisoquinolines
Research has explored the synthesis of isochromenes and dihydroisoquinolines from 1H-Benz(de)isoquinoline derivatives. These compounds are synthesized via indium(III)-catalyzed intramolecular hydrofunctionalization, demonstrating the versatility of 1H-Benz(de)isoquinoline in organic synthesis (Sarandeses et al., 2022).
Safety And Hazards
Propriétés
IUPAC Name |
2,3-dihydro-1H-benzo[de]isoquinoline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N.ClH/c1-3-9-4-2-6-11-8-13-7-10(5-1)12(9)11;/h1-6,13H,7-8H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHJYITSOKPRKHB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=CC=CC3=C2C(=CC=C3)CN1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20186097 | |
| Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
205.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
CAS RN |
32386-87-1 | |
| Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032386871 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1H-Benz(de)isoquinoline, 2,3-dihydro-, hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20186097 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



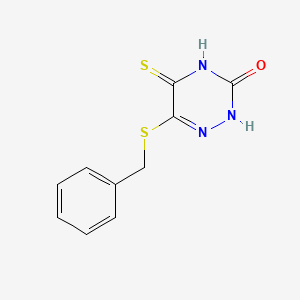

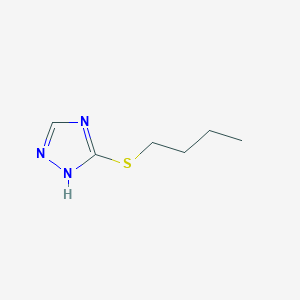
![2,4-Thiazolidinedione, 5-[(4-bromophenyl)methylene]-](/img/structure/B3032569.png)
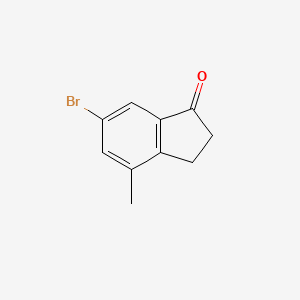
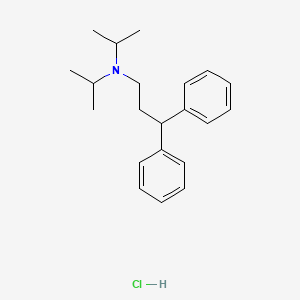


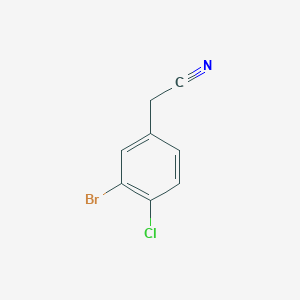
![5-Bromobenzo[b]thiophen-3(2H)-one 1,1-Dioxide](/img/structure/B3032578.png)
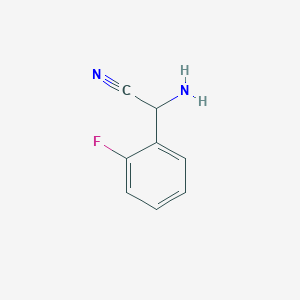
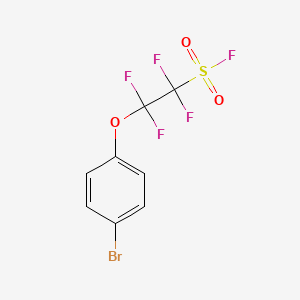

![Decahydropyrimido[1,2-a]azepine](/img/structure/B3032584.png)